PBF-509 vs. Istradefylline and Preladenant: Functional Antagonism (KB) and Binding Affinity (Ki) Comparison
PBF-509 demonstrates potent functional antagonism of the human A2A receptor. In an assay measuring inhibition of agonist-mediated cAMP accumulation, PBF-509 exhibits a KB of 72.8 nM [1]. While its binding affinity (Ki = 12 nM) is lower than that of comparator compounds like Istradefylline (Ki = 2.2 nM) and Preladenant (Ki = 1.1 nM), the functional antagonism (KB) provides a more direct measure of its ability to block downstream signaling in a cellular context. This functional data, combined with its distinct non-xanthine/non-furan scaffold, differentiates PBF-509 from other agents where functional potency may not directly correlate with binding affinity [2].
| Evidence Dimension | Functional Antagonism (KB) and Binding Affinity (Ki) at human A2A receptor |
|---|---|
| Target Compound Data | KB (cAMP): 72.8 ± 17.4 nM; Ki: 12 nM |
| Comparator Or Baseline | Istradefylline Ki = 2.2 nM [3]; Preladenant Ki = 1.1 nM [4] |
| Quantified Difference | PBF-509 Ki is ~5.5-fold higher than Istradefylline and ~10.9-fold higher than Preladenant. However, functional KB data is only available for PBF-509, preventing direct functional comparison. |
| Conditions | cAMP accumulation assay in CHO cells expressing human A2A receptor [1]; Radioligand binding assay using HeLa cell membranes [2]. |
Why This Matters
This data confirms PBF-509's potent functional antagonism, which is a critical parameter for in vivo efficacy and may explain its unique profile in animal models of movement disorders.
- [1] Núñez F, Taura J, Camacho J, López-Cano M, Fernández-Dueñas V, Castro N, et al. PBF509, an Adenosine A2A Receptor Antagonist With Efficacy in Rodent Models of Movement Disorders. Frontiers in Pharmacology. 2018;9:1200. View Source
- [2] PBF-509. Ligand Activity Charts. IUPHAR/BPS Guide to Pharmacology. View Source
- [3] Saki M, Yamada K, Koshimura E, Sasaki K, Kanda T. In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn-Schmiedeberg's Archives of Pharmacology. 2013;386(11):963-72. View Source
- [4] Hodgson RA, Bertorelli R, Varty GB, Lachowicz JE, Forlani A, Fredduzzi S, et al. Characterization of the potent and highly selective A2A receptor antagonists preladenant and SCH 412348 in rodent models of movement disorders and depression. Journal of Pharmacology and Experimental Therapeutics. 2009;330(1):294-303. View Source
